tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

Catalog No.
S833811
CAS No.
294659-72-6
M.F
C11H13ClN2O3
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

CAS Number

294659-72-6

Product Name

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

IUPAC Name

tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16)

InChI Key

BBWRRFRNWSKWFU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C=O

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate is a chemical compound with the molecular formula C11H13ClN2O3C_{11}H_{13}ClN_{2}O_{3} and a molecular weight of approximately 256.69 g/mol . This compound features a pyridine ring substituted with a chloro group and a formyl group, making it structurally significant in various chemical and biological contexts. Its unique structure allows it to participate in diverse

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate can undergo several notable reactions:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions, facilitating the synthesis of various derivatives.
  • Condensation Reactions: The formyl group can participate in condensation reactions, forming imines or other derivatives when reacted with amines.
  • Hydrolysis: Under acidic or basic conditions, the carbamate moiety can hydrolyze to yield the corresponding amine and carbon dioxide.

These reactions highlight its versatility as a building block in organic synthesis.

Synthesis of tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate can be achieved through several methods:

  • Carbamate Formation: The reaction of 6-chloro-3-formylpyridin-2-amine with tert-butyl chloroformate in the presence of a base can yield the desired carbamate.
  • Formylation: Starting from 6-chloropyridine derivatives, formylation using formic acid or other formylating agents can introduce the formyl group at the appropriate position.
  • Protective Group Strategies: Utilizing protective groups during synthesis may enhance yields and selectivity for specific reactions.

These methods underscore the importance of strategic planning in synthetic organic chemistry.

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate has potential applications in:

  • Pharmaceuticals: As a precursor for developing new drugs targeting various diseases.
  • Agricultural Chemistry: In creating agrochemicals that may exhibit herbicidal or fungicidal properties.
  • Material Science: As a building block for synthesizing polymers or other materials with specific properties.

Its structural features make it an attractive candidate for further exploration in these fields.

Several compounds share structural similarities with tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate, each presenting unique characteristics:

Compound NameSimilarityNotable Features
tert-Butyl (6-chloropyridin-2-yl)carbamate0.85Lacks formyl group
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate0.80Contains two chloro substituents
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate0.68Contains iodine instead of formyl
tert-Butyl pyridin-2-ylcarbamate0.75Simpler structure without chloro group
tert-Butyl (6-amino-pyridin-2-yl)carbamate0.73Amino substitution instead of chloro

These comparisons reveal that while tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate shares common features with other pyridine derivatives, its unique combination of functional groups sets it apart, potentially enhancing its reactivity and biological activity.

This comprehensive overview underscores the significance of tert-butyl 6-chloro-3-formylpyridin-2-ylcarbamate in various scientific domains while highlighting avenues for future research and application development.

XLogP3

2.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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